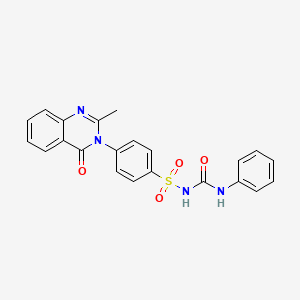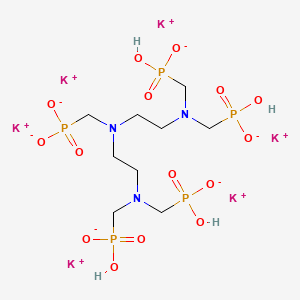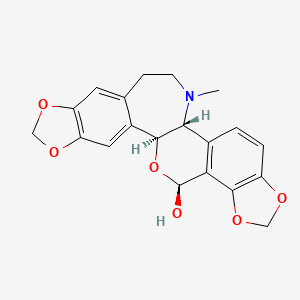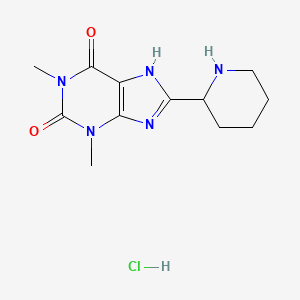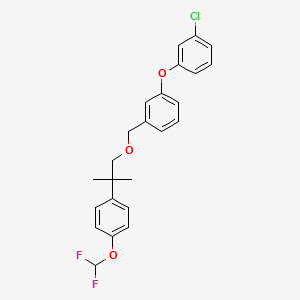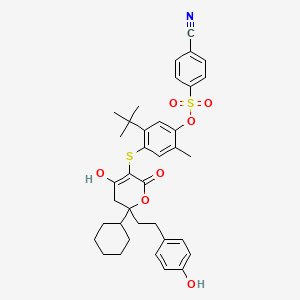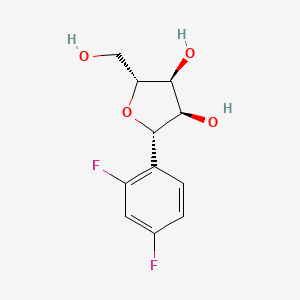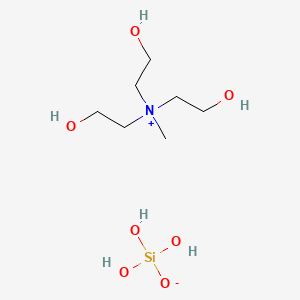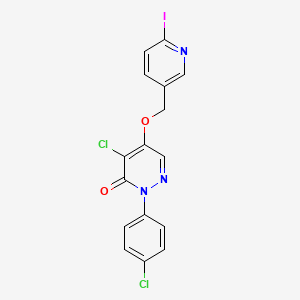
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩は、テトラゾールとニトロフェニル基で置換されたピペリジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩の合成は、通常、以下の手順を伴います。
テトラゾール環の形成: テトラゾール環は、適切なニトリルとアジ化ナトリウムを、塩化亜鉛などの触媒の存在下で反応させることで合成できます。
ニトロ化: ニトロフェニル基は、ニトロ化反応を通じて導入されます。この反応では、フェニル環を濃硝酸と硫酸の混合物で処理します。
ピペリジン置換: その後、テトラゾール-ニトロフェニル中間体を塩基性条件下でピペリジンと反応させることにより、求核置換反応を通じてピペリジン環を導入します。
一塩酸塩の形成: 最後に、塩酸で処理することにより、化合物を一塩酸塩の形に変換します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模な規模で行われ、収率と純度が最適化されます。連続フロー化学や自動合成などの技術は、効率性とスケーラビリティを向上させるために用いられることがあります。
化学反応の分析
反応の種類
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロフェニル基は、酸化されてニトロ誘導体を生成します。
還元: ニトロフェニル基は、還元されてアミノ誘導体を生成します。
置換: ピペリジン環は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや、パラジウム触媒の存在下での水素ガスなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、水素化ナトリウムやtert-ブトキシドカリウムなどの試薬が使用されることがあります。
主な生成物
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: さまざまな置換ピペリジン誘導体。
科学的研究の応用
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩は、科学研究においていくつかの応用があります。
医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成のためのビルディングブロックとして使用できます。
有機合成: より複雑な有機分子の合成における中間体として機能します。
材料科学: 導電率や蛍光などの特定の特性を持つ新しい材料の開発に使用されることがあります。
作用機序
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ニトロフェニル基は電子移動反応に関与し、テトラゾール環は生物学的分子と水素結合を形成し、それらの活性と機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
1-(4-ニトロフェニル)ピペリジン: この化合物は、テトラゾール環がないことを除いて、構造が似ています。
1-(2,5-ジメトキシ-4-ニトロフェニル)ピペリジン: この化合物は、テトラゾール基の代わりに、フェニル環にジメトキシ置換基を持っています。
独自性
1-(2-(5-(4-ニトロフェニル)-2H-テトラゾール-2-イル)エチル)ピペリジン一塩酸塩は、テトラゾールとニトロフェニル基の両方が存在するため、これら両方の官能基の特性を組み合わせた独自の化合物であり、新しい反応性と応用につながる可能性があります。
類似化合物との比較
Similar Compounds
Piperidine, 1-(4-nitrophenyl)-: This compound has a similar structure but lacks the tetrazole ring.
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: This compound features a dimethoxy substitution on the phenyl ring instead of the tetrazole group.
Uniqueness
The presence of both the tetrazole and nitrophenyl groups in Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride makes it unique, as it combines the properties of both functional groups, potentially leading to novel reactivity and applications.
特性
CAS番号 |
158553-39-0 |
|---|---|
分子式 |
C14H19ClN6O2 |
分子量 |
338.79 g/mol |
IUPAC名 |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18N6O2.ClH/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18;/h4-7H,1-3,8-11H2;1H |
InChIキー |
LKPYDMPFHNAVKF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



